4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C18H18N2O2. It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-1-yl group and a methyl group.
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is currently unknown. It shares structural similarities with piracetam , which is known to interact with the neurotransmitter GABA .
Mode of Action
Based on its structural similarity to piracetam, it may interact with gaba receptors, enhancing their activity and leading to increased neuronal excitability .
Biochemical Pathways
If it acts similarly to piracetam, it may influence the gabaergic system, which plays a crucial role in neuronal excitability and synaptic transmission .
Pharmacokinetics
Piracetam, a structurally similar compound, is known to have a swift onset of action and an elimination half-life of 4-5 hours . It is also known to have nearly 100% bioavailability .
Result of Action
If it acts similarly to piracetam, it may enhance neuronal excitability and synaptic transmission, potentially improving cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Benzamide Group: The benzamide group can be formed by reacting an amine with a benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-oxopyrrolidin-1-yl group and the methyl group on the phenyl ring differentiates it from other similar compounds, leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)18(22)19-15-4-2-5-16(12-15)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYKQFLJLHSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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